molecular formula C7H10N2O3 B2957989 Ethyl 5-amino-4-methylisoxazole-3-carboxylate CAS No. 87529-17-7

Ethyl 5-amino-4-methylisoxazole-3-carboxylate

Cat. No. B2957989
CAS RN: 87529-17-7
M. Wt: 170.168
InChI Key: JWQHWEVODFTXEJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-methylisoxazole-3-carboxylate is a compound with the molecular weight of 170.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-amino-4-methylisoxazole-3-carboxylate were not found, it is known that Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .


Molecular Structure Analysis

The InChI code for Ethyl 5-amino-4-methylisoxazole-3-carboxylate is 1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-amino-4-methylisoxazole-3-carboxylate is a solid substance . The compound’s refractive index is 1.4630 , and its density is 1.066 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Chiral Compounds

Ethyl 5-amino-4-methylisoxazole-3-carboxylate is utilized in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. This process involves N-acylation by natural and synthetic phthalimidylamino acids in the presence of carbodiimides, followed by irradiation in acetone to form 2-aminoalkyloxazole-5-carboxylates (Cox, Prager, Svensson, & Taylor, 2003).

Corrosion Inhibition

Research has shown the potential of derivatives of Ethyl 5-amino-4-methylisoxazole-3-carboxylate as corrosion inhibitors. A study exploring pyranpyrazole derivatives demonstrated their efficacy in inhibiting corrosion on mild steel, which is crucial for the industrial pickling process. These inhibitors showed high efficiency and supported their application through both experimental and Quantum Chemical studies (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimicrobial Studies

Ethyl 5-amino-4-methylisoxazole-3-carboxylate and its derivatives have been explored for their antimicrobial properties. A study on ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, examined its modifications for antimicrobial activities against various bacterial and fungal strains. This work highlights the compound's potential in contributing to the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . It is recommended to store the compound in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Future Directions

Ethyl 5-amino-4-methylisoxazole-3-carboxylate could potentially be used in the solid phase peptide synthesis . This new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . The obtained results present the possibility of the application of this β-amino acid in the

properties

IUPAC Name

ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQHWEVODFTXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87529-17-7
Record name ethyl 5-amino-4-methylisoxazole-3-carboxylate
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